molecular formula C16H15NO4 B3003711 dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate CAS No. 132288-27-8

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate

Cat. No.: B3003711
CAS No.: 132288-27-8
M. Wt: 285.299
InChI Key: IQKJQTKYVHLFCX-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzo[g]indole core with two ester groups at the 2 and 3 positions, making it a valuable scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of high-throughput screening and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, alcohols, and substituted indoles, which can further be utilized in various synthetic applications .

Scientific Research Applications

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups, which provide versatility for further chemical modifications. This makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15(18)12-11-8-7-9-5-3-4-6-10(9)13(11)17-14(12)16(19)21-2/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJQTKYVHLFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=C1CCC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331318
Record name dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132288-27-8
Record name dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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